Product packaging for 5-Nitro-2,1-benzisothiazole(Cat. No.:CAS No. 24245-99-6)

5-Nitro-2,1-benzisothiazole

Cat. No.: B12676143
CAS No.: 24245-99-6
M. Wt: 180.19 g/mol
InChI Key: HOVSOVGOGGZFRH-UHFFFAOYSA-N
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Description

5-Nitro-2,1-benzisothiazole (CAS 24245-99-6) is a benzisothiazole derivative serving as a fundamental building block in chemical synthesis and materials science research . Its molecular formula is C7H4N2O2S . This compound is a precursor in the synthesis of more complex molecules, particularly its derivative, 3-Amino-5-nitro-2,1-benzisothiazole, which is a critical intermediate in the development of advanced disperse dyes . These specialized heterocyclic azo disperse dyes are engineered for high-performance textiles, exhibiting exceptional resistance to alkali and peroxide washing, which enables more efficient and environmentally friendly one-bath dyeing processes for polyester and polyester-cotton blended fabrics . Researchers value this chemical scaffold for its role in creating dyes with bright shades and high molar extinction coefficients . Beyond materials science, related benzisothiazole derivatives are also the subject of biological studies, including evaluations of their antimicrobial and genotoxic properties, highlighting the broader research potential of this heterocyclic system . This product is intended for research purposes and is strictly for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O2S B12676143 5-Nitro-2,1-benzisothiazole CAS No. 24245-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2,1-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)6-1-2-7-5(3-6)4-12-8-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVSOVGOGGZFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947072
Record name 5-Nitro-2,1-benzothiazole
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URL https://comptox.epa.gov/dashboard/DTXSID50947072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24245-99-6
Record name 2,1-Benzisothiazole, 5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024245996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Trajectory and Foundational Studies of Benzisothiazole Derivatives

The history of benzisothiazoles is longer than that of the simpler isothiazole (B42339) ring system. thieme-connect.dearkat-usa.org Two isomeric forms of benzisothiazole exist, distinguished by the position of the sulfur and nitrogen atoms in the heterocyclic ring: 1,2-benzisothiazole (B1215175) and 2,1-benzisothiazole. thieme-connect.de The first synthesis of 2,1-benzisothiazole was reported in 1898. thieme-connect.de Early research into benzisothiazole derivatives was significantly driven by the discovery of saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a potent artificial sweetener, first prepared in 1879. thieme-connect.dearkat-usa.org

The development of synthetic methodologies for these scaffolds has evolved considerably over the decades. Many foundational syntheses of 1,2-benzisothiazoles, for instance, rely on the formation of the S-N bond as the final step in constructing the ring. thieme-connect.de Research has since expanded to include a wide array of derivatives, exploring their physical and chemical properties. arkat-usa.orgacs.org Benzisothiazoles are typically pale yellow solids, soluble in organic solvents but not in water. thieme-connect.de The introduction of various functional groups onto the benzisothiazole core has been a persistent theme, aiming to modulate the molecule's properties for various applications. nih.govchemicalbook.commdpi.com

Significance of the Nitro Group in the 2,1 Benzisothiazole Scaffold

The presence of a nitro group (–NO2) at the 5-position of the 2,1-benzisothiazole ring system profoundly influences the molecule's chemical characteristics. The nitro group is a powerful electron-withdrawing group, a property that has significant electronic and chemical consequences. ontosight.ainih.govmdpi.comnumberanalytics.com

This electron-withdrawing nature deactivates the aromatic benzene (B151609) ring, making it less susceptible to electrophilic substitution reactions. numberanalytics.com Conversely, it activates the ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediates formed during the reaction. mdpi.comnumberanalytics.com This effect is crucial in synthetic chemistry, as it facilitates the introduction of various nucleophiles onto the scaffold. mdpi.com Furthermore, the nitro group can be chemically transformed into other functional groups, such as amines, which broadens the synthetic utility of nitro-containing compounds. nih.govsci-hub.se This versatility makes 5-Nitro-2,1-benzisothiazole and its derivatives valuable intermediates in the synthesis of more complex molecules. nih.govsci-hub.se

The electronic properties imparted by the nitro group are central to the reactivity and application of these compounds. For example, derivatives like 3-amino-5-nitro-2,1-benzisothiazole are important precursors in the synthesis of azo dyes. researchgate.netrsc.org The diazotization of the amino group yields a diazonium salt, which can then be coupled with various aromatic compounds to produce intensely colored dyes. rsc.orggoogle.comresearchgate.net The color and properties of these dyes are directly influenced by the electronic structure of the benzisothiazole core, which is modulated by the nitro group. researchgate.netrsc.org

Overview of Current Research Trajectories for 5 Nitro 2,1 Benzisothiazole

Methodologies for the Synthesis of this compound Core

The construction of the this compound core can be achieved through several synthetic routes, often involving the strategic introduction of the nitro group and subsequent formation of the isothiazole (B42339) ring.

A convenient and effective synthetic approach for 1,5-disubstituted 2,1-benzisothiazol-3(1H)-one derivatives begins with the nitration of the readily available and inexpensive isatoic anhydride (B1165640). tandfonline.comvulcanchem.comresearchgate.netresearchgate.netlookchem.com This initial step is crucial as it introduces the nitro group at the desired position on the benzene (B151609) ring before the formation of the heterocyclic isothiazole ring system. researchgate.net The nitration is typically carried out using a standard nitrating mixture to yield nitro-isatoic anhydride. vulcanchem.com This method serves as the foundation for a multi-step synthesis that allows for further derivatization. tandfonline.comvulcanchem.com

Following the nitration of isatoic anhydride, the resulting nitro-isatoic anhydride undergoes a conversion to form the 5-nitro-2,1-benzisothiazol-3(1H)-one core. tandfonline.comvulcanchem.comresearchgate.net This cyclization step is a key process in forming the benzisothiazole ring and has been reported to proceed in excellent yield. tandfonline.comresearchgate.net One specific method involves treating the nitro-isatoic anhydride with sodium hydrogen sulfide. researchgate.net

An alternative pathway for forming a related structure, 3-amino-5-nitro-2,1-benzisothiazole, starts from 2-amino-5-nitro thiobenzamide. google.com This precursor is subjected to a ring-closure reaction, for instance, by heating in concentrated sulfuric acid, sometimes in the presence of a catalyst like bromine or sodium bromide, to yield a sulfuric acid solution of 3-amino-5-nitro-2,1-benzisothiazole. google.com Another method involves the cyclization of 2-(benzylthio)-4,6-dinitrobenzamides using sulfuryl chloride (SO2Cl2) in dichloromethane (B109758) to produce 4,6-dinitro-1,2-benzisothiazol-3-ones. acs.org

Table 1: Selected Cyclization Reactions for Benzisothiazole Ring Formation

Starting MaterialReagents/ConditionsProductReference
Nitro-isatoic anhydrideSodium hydrogen sulfide5-nitro-2,1-benzisothiazol-3(1H)-one researchgate.net
2-amino-5-nitro thiobenzamideH₂SO₄, 40–120 °C, Catalyst (e.g., Bromine)3-amino-5-nitro-2,1-benzisothiazole google.com
2-(benzylthio)-4,6-dinitrobenzamidesSO₂Cl₂, CH₂Cl₂4,6-dinitro-1,2-benzisothiazol-3-one acs.org

The 3-amino-5-nitro-2,1-benzisothiazole derivative is a valuable intermediate, particularly for the synthesis of azo dyes. rsc.orgrsc.org The amino group can be converted into a diazonium salt through a process called diazotization. google.comrsc.orgnih.gov This reaction is typically performed by treating the sulfuric acid solution of 3-amino-5-nitro-2,1-benzisothiazole with nitrosyl sulfuric acid at low temperatures, such as -5 to 5 °C. google.com

The resulting this compound-3-diazonium salt is highly reactive and readily undergoes coupling reactions with various aromatic compounds, such as N-substituted anilines bearing ester groups. rsc.orgrsc.orgnih.gov This coupling reaction is a cornerstone for producing a series of high-performance disperse dyes. rsc.orgnih.gov These dyes, derived from the 3-amino-5-nitro- tandfonline.comvulcanchem.combenzisothiazole diazo component, are known to produce deep and bright blue hues on polyester fabrics and exhibit good fastness properties. rsc.orgrsc.org The reaction of the diazonium ion with substrates like phenol, 2-naphthol, and various anilines has been studied to understand its reactivity and the structure of the resulting products. researchgate.net

The creation of diverse analogs of this compound often relies on multi-step synthetic sequences that allow for the introduction of various substituents. tandfonline.comvulcanchem.com A prominent example is the sequence starting from isatoic anhydride. researchgate.netlookchem.com This process involves:

Nitration of isatoic anhydride to form nitro-isatoic anhydride. vulcanchem.com

Conversion and cyclization to 5-nitro-2,1-benzisothiazol-3(1H)-one. vulcanchem.com

Alkylation at the 1-position to yield 1-alkyl-5-nitro-2,1-benzisothiazol-3(1H)-one derivatives. tandfonline.comvulcanchem.com

Reduction of the nitro group to an amino group. researchgate.net

Further derivatization of the resulting 5-amino group. tandfonline.comresearchgate.net

Another significant multi-step synthesis starts with 2-cyano-4-nitroaniline to prepare 3-amino-5-nitro-2,1-benzisothiazole. google.com This involves converting the starting material into 2-amino-5-nitro thiobenzamide, followed by a catalyzed ring-closure reaction and subsequent diazotization to produce the diazonium salt, which is a key intermediate for dyes. google.com These sequential strategies provide a versatile platform for generating a library of 1,5-disubstituted 2,1-benzisothiazole analogs. researchgate.net

Derivatization and Functionalization of this compound

Once the core this compound structure is synthesized, it can be further modified to create a wide range of derivatives with tailored properties.

Alkylation is a common method for functionalizing the this compound core, particularly at the nitrogen atom of the isothiazole ring. tandfonline.com In the synthetic route starting from isatoic anhydride, the intermediate 5-nitro-2,1-benzisothiazol-3(1H)-one can be readily alkylated at the 1-position. tandfonline.comvulcanchem.comresearchgate.net This reaction allows for the introduction of various alkyl groups, leading to the formation of 1-alkyl-5-nitro-2,1-benzisothiazol-3(1H)-one derivatives. vulcanchem.comresearchgate.net For example, the synthesis of 1-ethyl-5-nitro-2,1-benzisothiazol-3(1H)-one is a documented step in the creation of more complex analogs. lookchem.com This alkylation is a key step in producing 1,5-disubstituted 2,1-benzisothiazol-3(1H)-ones, expanding the chemical diversity of this compound class. tandfonline.comresearchgate.net Similarly, the alkylation of 4,6-dinitro-1,2-benzisothiazol-3-ones has been shown to yield a mixture of N- and O-alkylated products. acs.org

Azo Coupling Reactions with Diazonium Salts of this compound

The diazonium salt derived from 3-amino-5-nitro-2,1-benzisothiazole is a valuable intermediate for the synthesis of a variety of azo disperse dyes. rsc.orgrsc.orgnih.gov This diazonium salt readily undergoes azo coupling reactions with a range of electron-rich aromatic compounds, known as coupling components, to produce intensely colored dyes. rsc.orgnih.govacs.org The coupling typically occurs in a neutral to weakly alkaline medium. upce.cz

The choice of coupling component significantly influences the color of the resulting dye. For instance, coupling with various N-substituted anilines and N-phenyl-β-alanine derivatives has been employed to synthesize a series of disperse dyes. rsc.orgacs.orgresearchgate.net These dyes exhibit colors ranging from greenish to purplish-blue. nih.gov The reaction with anilines, N-alkylanilines, and diphenylamine (B1679370) can lead to the formation of both N-substituted 3-(4-aminophenyldiazenyl)-5-nitro-2,1-benzisothiazoles and isomeric triazenes. upce.czresearchgate.netresearchgate.net The formation of triazenes is often a competing reaction, with its proportion in the product mixture depending on the specific reactants and conditions. upce.czresearchgate.net For example, the reaction with diphenylamine can yield up to 45% of the azo compound, while with N-alkyl-3-methylanilines, it can be as high as 50%. researchgate.net

A series of heterocyclic monoazo dyes have been prepared by coupling the diazonium salt of 3-amino-5-nitro-2,1-benzisothiazole with N-substituted aniline compounds bearing different ester moieties. rsc.orgrsc.orgnih.gov These dyes, obtained in good yields, display absorption maxima in the range of 582 to 592 nm in DMF, corresponding to deep and bright blue hues on polyester fabrics. rsc.orgrsc.org

Interactive Table of Azo Coupling Reactions:

Diazonium Component Coupling Component Resulting Product Class Observed Colors
This compound-3-diazonium salt N,N-di(β-methoxycarbonylethyl)aniline Azo disperse dye Blue
This compound-3-diazonium salt N,N-diacetoxyethyl-aniline Azo disperse dye Blue
This compound-3-diazonium salt N-acetoxyethyl-N-cyanoethyl-aniline Azo disperse dye Blue
This compound-3-diazonium salt N-benzoyloxyethyl-N-cyanoethyl-aniline Azo disperse dye Blue
This compound-3-diazonium salt N-2-hydroxyethyl-1-naphthylamine Azo disperse dye Various
This compound-3-diazonium salt N,N-diethylaniline Azo disperse dye Purplish-blue

Reduction of the Nitro Group for Further Functionalization

The nitro group at the 5-position of the benzisothiazole ring is a key functional handle that can be readily transformed to open pathways for further derivatization. A common and effective transformation is the reduction of the nitro group to an amino group. researchgate.net

One reported method for this reduction involves the use of iron powder in the presence of concentrated hydrochloric acid. researchgate.net This reaction efficiently converts a 1-substituted-5-nitro-2,1-benzisothiazol-3(1H)-one to the corresponding 5-amino derivative. researchgate.net The resulting 5-amino-2,1-benzisothiazol-3(1H)-ones are valuable intermediates, as the free amino group provides a site for further functionalization, allowing for the generation of diverse chemical libraries. researchgate.net Alternative reducing agents, such as hydrogen gas with a palladium on carbon catalyst or tin(II) chloride, are also known to be effective for the reduction of nitro groups on related aromatic heterocyclic systems.

Reactions Involving the Sulfur Atom in the Benzisothiazole Ring

The sulfur atom in the benzisothiazole ring can participate in reactions, particularly those leading to the cleavage of the heterocyclic ring. Nucleophilic attack at the sulfur atom is a key mechanistic step in these transformations. rsc.orgresearchgate.net

For instance, 3-chloro-1,2-benzisothiazole (B19369) reacts with a variety of nucleophiles to yield products resulting from the fission of the thiazole (B1198619) ring. rsc.org Similarly, reactions of N-[2-(alkoxycarbonyl)benzenesulfenyl]-1,2-benzisothiazolin-3-ones with thiols result in attack at the sulfur atom of the benzisothiazolinone moiety, leading to ring-opened products. researchgate.net In contrast, anions of active methylene (B1212753) compounds tend to attack the sulfur atom of the external sulfenyl group. researchgate.net

In the case of 3-substituted 5-nitrobenzisothiazoles reacting with hydrazine (B178648), complex rearrangements occur. researchgate.netnih.govacs.org These reactions can lead to products where the benzisothiazole sulfur atom is either expelled from the molecule or incorporated into an isomeric 2,1-benzisothiazole system, such as a sulfur-bridged dimer. researchgate.netnih.govacs.org These transformations are believed to proceed through the formation of pivotal Meisenheimer complexes. researchgate.netnih.gov

Mechanistic Investigations of Chemical Transformations Involving this compound

Understanding the mechanisms of the chemical reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Key areas of investigation include nucleophilic aromatic substitution, photochemical rearrangements, and the formation of reactive intermediates like Meisenheimer complexes.

Nucleophilic Aromatic Substitution Pathways

The electron-withdrawing nature of the nitro group and the benzisothiazole ring system facilitates nucleophilic aromatic substitution (SNAr) reactions. In some derivatives, a nitro group can act as a leaving group. For example, in 4,6-dinitro-1,2-benzisothiazole, the 4-nitro group can be displaced by nucleophiles such as potassium phenolate, potassium benzenethiolate, or sodium azide. thieme-connect.de

Another important pathway is the vicarious nucleophilic substitution (VNS) of hydrogen. This has been observed in the reaction of nitroarenes with carbanions generated in situ from 1-methyl-3-chloro-1,3-dihydro-2,1-benzisothiazole 2,2-dioxides. thieme-connect.com This reaction allows for the formation of a new carbon-carbon bond on the nitro-activated aromatic ring.

Photochemical Isomerization Mechanisms of Derivatives

Derivatives of 5-nitro-1,2-benzisothiazole have been shown to undergo photochemical isomerization. thieme-connect.deresearchgate.netresearchgate.net For example, irradiation of 5-nitro-3-(piperidin-1-yl)-1,2-benzisothiazole leads to its conversion into 5-nitro-2-(piperidin-1-yl)-1,2-benzothiazole. thieme-connect.de Mechanistic studies suggest that this transformation may proceed through a sulfur atom migration involving transient intermediates. thieme-connect.de The study of these photochemical rearrangements is of particular interest due to observations of partial photoisomerization during the photostability testing of related pharmaceutical compounds. thieme-connect.de

Formation and Reactivity of Meisenheimer Complexes

The formation of Meisenheimer complexes is a key feature in the reactivity of this compound derivatives, particularly in reactions with strong nucleophiles. researchgate.netnih.govwikipedia.org A Meisenheimer complex is a 1:1 adduct formed between an electron-poor arene and a nucleophile. wikipedia.org The presence of the 5-nitro group on the benzisothiazole ring strongly favors the formation of these stabilized anionic intermediates. researchgate.netnih.gov

The reaction of 3-methoxy- or 3-chloro-5-nitrobenzisothiazole with hydrazine provides a clear example. researchgate.netnih.govacs.org It is postulated that the reaction proceeds via the intramolecular formation of a pivotal Meisenheimer complex, which then evolves to the observed rearranged products, which can include ring-opened species or sulfur-bridged dimers. researchgate.netnih.govacs.orgorcid.orgresearchgate.net Density functional theory (DFT) calculations have been used to support the proposed formation of these Meisenheimer intermediates and their subsequent reaction pathways. researchgate.netnih.gov The stability and subsequent reactivity of these complexes are central to understanding the deep-seated rearrangements observed in these systems.

Acid-Catalyzed Decomposition Pathways of Triazene (B1217601) Derivatives

The acid-catalyzed decomposition of triazene derivatives of this compound represents a key reaction pathway, the products of which are highly dependent on the substitution pattern at the N-3 position of the triazene moiety. Research into related benzisothiazole triazenes provides significant insight into these decomposition mechanisms.

The acid-catalyzed decomposition of 1-(2,1-benzisothiazol-3-yl)-3-phenyltriazenes has been studied in aqueous perchloric acid and mixtures of perchloric and acetic acid. researchgate.net The nature of the products formed is directly influenced by the substituent on the N-3 nitrogen of the triazene. researchgate.net For triazenes bearing a hydrogen atom at the N-3 position, acid-catalyzed decomposition yields the corresponding 3-amino-2,1-benzisothiazole and a benzenediazonium (B1195382) salt. researchgate.net Conversely, when the N-3 position is substituted with an alkyl group, such as methyl or n-butyl, the decomposition results in the formation of the 2,1-benzisothiazole-3-diazonium salt and an N-alkylaniline. researchgate.net This suggests a cleavage of the bond between the N-2 and N-3 atoms of the triazene chain.

Kinetic studies on these decompositions have revealed a complex relationship with acid concentration. The observed pseudo-first-order rate constant, kobs, initially shows a nonlinear increase with rising acid concentration. researchgate.net This is followed by a slight decrease and then a steep increase at higher acid concentrations. researchgate.net This behavior has led to the proposal of an A-SE2 mechanism, where the protonation of a triazene nitrogen occurs concurrently with the cleavage of the N–N bond. researchgate.net

Triazenes derived from this compound, specifically 1-(5-nitro-2,1-benzisothiazol-3-yl)-3,3-disubstituted triazenes, have been synthesized and their reactivity in acidic media has been investigated. researchgate.net These compounds exhibit remarkable stability, even in strongly acidic environments. researchgate.net Their slow decomposition in acid is attributed to the protonation site being the heterocyclic nitrogen atom of the benzisothiazole ring, rather than the triazene chain which is typical for 1,3-diaryltriazenes. researchgate.net This alternative protonation site hinders the subsequent cleavage of the triazene N-N bond.

The decomposition of these stable 3,3-disubstituted triazenes in acid proceeds by reverting to the parent this compound-3-diazonium ion and the corresponding substituted anilinium ion. researchgate.net The stability of these compounds is highlighted by the long half-life of the N-ethyl derivative in a sulfuric acid solution. researchgate.net

The following table summarizes the decomposition data for various 1-(5-nitro-2,1-benzisothiazol-3-yl)-3,3-disubstituted triazenes in acidic medium.

Triazene DerivativeR1R2Decomposition Half-life (t1/2) in 0.5 mol·L−1 H2SO4 at 25 °C
1a EtPh~ 7 hours
1b MePhData not specified
1c n-BuPhData not specified
1d PhPhData not specified
1e Me3-Me-PhData not specified
1f Et3-Me-PhData not specified
Data sourced from Prikryl, J., et al. (2003). researchgate.net

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of this compound derivatives. Methods such as NMR, FT-IR, Mass Spectrometry, and UV-Vis spectrophotometry provide complementary information, allowing for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives. upce.cz

In ¹H NMR spectra of derivatives like 1-(5-nitro-2,1-benzisothiazol-3-yl)triazenes, the signals corresponding to the protons of the heterocyclic system are typically sharp and well-resolved. upce.cz For instance, studies on azo compounds derived from 5-nitro-2,1-benzothiazole-3-diazonium (B14280109) ion have utilized multinuclear magnetic resonance to confirm their structures. researchgate.net

Detailed ¹H and ¹³C NMR data have been reported for various derivatives. For example, the ¹H NMR spectrum of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one in CDCl₃ shows characteristic multiplets for the aromatic protons at δ 8.79 and 8.57 ppm. iucr.org Similarly, for another derivative in DMSO-d₆, the aromatic protons of the 5-nitro-1,2-benzothiazole moiety appear at δ 8.80 (d, J = 2.7 Hz), 8.57 (dd, J = 9.1, 2.7 Hz), and 7.92 (d, J = 9.0 Hz) ppm. nih.gov

¹³C NMR spectroscopy complements the proton data, confirming the carbon framework. For 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, signals for the aromatic and carbonyl carbons are observed at δ 163.3 (C=O), 149.4, 141.2, 129.1, and other values confirming the benzisothiazole core. iucr.org The ¹³C NMR spectra for triazene derivatives related to this compound show nearly identical subspectra for the heterocyclic system, indicating a conserved structural motif. upce.cz

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Compound Solvent ¹H NMR Data ¹³C NMR Data Reference
2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one CDCl₃ 8.79 (m, 1H), 8.57 (m, 1H), 3.61 (s, 8H), 1.49 (s, 9H) 163.3, 149.4, 141.2, 129.1, 128.6, 126.7, 124.4, 122.0 iucr.org
1-(5-nitro-1,2-benzothiazol-3-yl)-3-(cyanomethyl)urea (Compound 6) DMSO-d₆ 11.91 (s, 1H), 8.80 (d, 1H), 8.57 (dd, 1H), 7.92 (d, 1H) 170.3, 165.5, 145.4, 144.7, 129.8, 129.4, 127.8, 115.4, 109.2 nih.gov
(Z)-isomer of a hydrazo compound CDCl₃ 14.66 (s, 1H, NH), 8.69 (d, 1H, H4), 8.14 (dd, ...) Not specified researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify functional groups within a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, FT-IR spectra provide clear evidence for the key structural components. rsc.orgrsc.orgrsc.org

The most characteristic vibrations are those associated with the nitro (NO₂) group. The asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the NO₂ group typically appear in distinct regions of the spectrum. For related nitro-aromatic compounds, the asymmetric stretch is found around 1520-1609 cm⁻¹, while the symmetric stretch is observed near 1437 cm⁻¹. orientjchem.org

In addition to the nitro group, other functional groups in derivatives give rise to specific absorption bands. For example, in 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, a strong carbonyl (C=O) stretching vibration is observed at 1630 cm⁻¹. iucr.org In amino-substituted derivatives, N-H stretching vibrations can be seen, while cyano-substituted compounds show a characteristic C≡N stretch. nih.gov

Table 2: Characteristic FT-IR Absorption Bands (cm⁻¹) for this compound Derivatives

Derivative Type NO₂ Stretch (asymmetric) NO₂ Stretch (symmetric) Other Key Bands Reference
Azo Dyes Confirmed presence Confirmed presence Varies with substituent rsc.orgrsc.orgrsc.orgrsc.org
2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one Not specified Not specified 1630 (C=O) iucr.org
N-(5-nitro-1,2-benzothiazol-3-yl)acetamide (related structure) 1527 Not specified 3280, 3090 (N-H), 1686, 1603 (C=O) nih.gov
1-(5-nitro-1,2-benzothiazol-3-yl)-3-(cyanomethyl)urea 1535 Not specified 3303 (N-H), 2233 (C≡N), 1571 nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas.

Derivatives of this compound have been extensively analyzed using various mass spectrometry techniques, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). iucr.orgrsc.orgupce.cz In positive-ion mode, these compounds typically show a prominent protonated molecule [M+H]⁺, which serves as the base peak in the spectrum and confirms the molecular weight. upce.cz

A characteristic fragmentation pattern observed in the mass spectra of these nitro compounds is the neutral loss of a nitric oxide (NO) molecule, which is a key indicator of the presence of the nitro group. upce.cz HRMS analysis provides the precision needed to distinguish between compounds with very similar nominal masses. For example, the calculated m/z for the [M+H]⁺ ion of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one was 361.08282, with the found value being 361.08264, confirming the elemental formula C₁₅H₁₅F₃N₂O₃S. iucr.org

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

Compound Ionization Method Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one ESI⁺ 361.08282 361.08264 iucr.org
2-((5-nitro-1,2-benzothiazol-3-yl)amino)-2-thioxoacetamide ESI 320.01578 320.0015 nih.gov
1-(5-Nitro-2,1-benzisothiazol-3-yl)triazene derivatives APCI Varies with substituents Confirmed as base peak upce.czupce.cz

UV-Visible (UV-Vis) Spectrophotometry and Solvatochromic Behavior

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. This technique is particularly useful for studying the chromophoric systems present in this compound and its derivatives. rsc.orgrsc.org

Azo dyes derived from 3-amino-5-nitro researchgate.netvulcanchem.combenzisothiazole exhibit strong absorption in the visible region, with absorption maxima (λₘₐₓ) typically ranging from 582 to 592 nm in dimethylformamide (DMF). rsc.org Triazene derivatives of this compound also show significant absorption, with λₘₐₓ values between 457 and 468 nm in methanol. upce.cz

Many of these derivatives display significant solvatochromism, where the position of the absorption maximum changes with the polarity of the solvent. researchgate.net For a series of azo dyes, a pronounced red shift (bathochromic shift) of 18 to 21 nm was observed when the solvent was changed from chloroform (B151607) (a less polar solvent) to DMF (a more polar solvent). rsc.org This behavior is attributed to the different stabilization of the ground and excited states of the molecule by the solvent, which can be influenced by factors like intramolecular charge transfer. rsc.org

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) and Solvatochromic Shifts for this compound Derivatives

Derivative Type Solvent λₘₐₓ (nm) Solvatochromic Shift (nm) Reference
Azo Dyes (e.g., D1, D2) DMF 582 - 592 19.5 (D1), 21 (D2) (from CHCl₃ to DMF) rsc.org
1-(5-Nitro-2,1-benzisothiazol-3-yl)triazene derivatives Methanol 457 - 468 Not specified upce.cz

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in confirming the molecular structure of several this compound derivatives and providing insights into their solid-state packing and intermolecular interactions. upce.czresearchgate.net

The crystal structure of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one was determined to be in the monoclinic system with the space group I2/a. iucr.org The analysis revealed that the nine-membered heterobicyclic system is nearly planar. A notable feature is the presence of an intramolecular N—S⋯O chalcogen bond. In the crystal lattice, molecules form centrosymmetric dimers through weak C—H⋯O hydrogen bonds. iucr.org

Another derivative, methyl 3-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate, crystallizes in the triclinic system with two independent molecules in the asymmetric unit. iucr.org The crystal packing is characterized by N—H⋯O hydrogen bonds and π–π stacking interactions between the benzene rings of adjacent molecules. iucr.org The crystal structure of 7-nitro-2-(piperidine-1-carbonyl)-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1-oxide was found to be in the orthorhombic space group Iba2. nih.gov These crystallographic studies provide unambiguous proof of the molecular connectivity and conformation in the solid state.

Table 5: Selected X-ray Crystallography Data for this compound Derivatives

Compound Crystal System Space Group Key Structural Features Reference
2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one Monoclinic I2/a Nearly planar heterobicycle; Intramolecular N—S⋯O bond; Intermolecular C—H⋯O hydrogen bonds iucr.org
Methyl 3-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate Triclinic P-1 Two independent molecules; Intramolecular N—H⋯O hydrogen bonds; π–π stacking iucr.org
7-nitro-2-(piperidine-1-carbonyl)-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1-oxide Orthorhombic Iba2 Non-planar BIT system; Tilted nitro group nih.gov

Computational Chemistry and Theoretical Studies of 5 Nitro 2,1 Benzisothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to study the electronic properties of molecules. For 5-Nitro-2,1-benzisothiazole, DFT calculations can illuminate its electronic structure and predict its reactivity. These calculations typically involve optimizing the molecular geometry to find its most stable arrangement of atoms and then computing various electronic properties.

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption Maxima)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules, such as the UV-Vis absorption maxima. This method simulates the excitation of electrons from lower to higher energy orbitals upon absorption of light. For this compound, TD-DFT calculations could predict the wavelengths at which the molecule absorbs light most strongly. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the electronic transitions within the molecule. While specific TD-DFT data for this compound is scarce, studies on other nitroaromatic compounds demonstrate the utility of this approach in correlating electronic structure with observed spectra.

Elucidation of Reaction Mechanisms

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For this compound, this could involve studying its reactivity towards various reagents, identifying transition states, and calculating activation energies. Such studies can predict the most likely pathways for reactions involving the benzisothiazole ring, the nitro group, or other functional groups that might be introduced to the molecule. This predictive power is crucial in designing new synthetic routes and understanding the chemical behavior of the compound.

Analysis of Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations can provide the energies of these orbitals and thus the HOMO-LUMO gap, offering insights into its electrophilic and nucleophilic nature.

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability.

Quantum Chemical Calculations for Molecular Conformation and Stability

Beyond electronic properties, quantum chemical calculations can be used to explore the conformational landscape and relative stabilities of different isomers or conformers of this compound. By calculating the energies of various spatial arrangements of the atoms, researchers can identify the most stable conformation. This information is vital for understanding how the molecule's three-dimensional shape influences its physical properties and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR models could be developed to predict their potential biological activities, such as antimicrobial or anticancer properties.

These models are built by calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, untested derivatives of this compound, thereby guiding the synthesis of more potent and selective compounds.

A QSAR study on nitrobenzothiazole derivatives as antimalarial agents, for instance, utilized electronic descriptors such as atomic net charges, dipole moment, and HOMO/LUMO energies to build a predictive model. Such an approach could be similarly applied to this compound to explore its potential in various biological applications.

Descriptor TypeExamplesRelevance to this compound QSAR
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesDescribe the electronic aspects of molecule-receptor interactions.
Steric Molecular weight, Molar refractivity, van der Waals volumeQuantify the size and shape of the molecule, which are crucial for binding to a biological target.
Hydrophobic LogP (partition coefficient)Represents the molecule's affinity for hydrophobic or hydrophilic environments, affecting its transport and distribution in biological systems.
Topological Connectivity indices, Wiener indexDescribe the atomic connectivity and branching of the molecule.

Preclinical Biological and Pharmacological Investigations of 5 Nitro 2,1 Benzisothiazole Derivatives

Antimicrobial Activity Studies

Derivatives of 2,1-benzisothiazole, including those with a nitro group, have been evaluated for their ability to inhibit the growth of various microorganisms. The outcomes of these studies have shown varied efficacy, with some derivatives exhibiting notable activity against specific bacterial and fungal strains.

Antibacterial Efficacy Against Bacterial Strains (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus)

In vitro evaluations of a series of bz-nitro-2,1-benzisothiazoles have indicated that these compounds generally possess low antibacterial activity. However, a notable exception within this series demonstrated a relatively high level of efficacy against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria nih.gov. While most tested 2,1-benzisothiazole derivatives showed minimal to no activity, this specific compound highlights the potential for targeted structural modifications to enhance antibacterial potency nih.gov. Further research is necessary to elucidate the specific structural features responsible for this heightened activity and to explore the broader spectrum of antibacterial action.

Below is a summary of the observed antibacterial activity for the active bz-nitro-2,1-benzisothiazole derivative:

Bacterial Strain                    Activity Level                    
Bacillus subtilisRelatively High
Escherichia coliRelatively High
Staphylococcus aureusNot specified

Antifungal Efficacy Against Fungal Strains (e.g., Saccharomyces cerevisiae)

Similar to the antibacterial screenings, the antifungal properties of bz-nitro-2,1-benzisothiazole derivatives have been characterized as generally weak. Nevertheless, the same exceptional compound that exhibited antibacterial effects also showed relatively high activity against the fungal strain Saccharomyces cerevisiae nih.gov. This dual activity suggests a potentially broad-spectrum antimicrobial mechanism for this particular derivative. The structure-activity relationship studies point towards the significance of specific substitutions on the benzisothiazole ring system in determining the antifungal potency nih.gov.

The antifungal efficacy of the active bz-nitro-2,1-benzisothiazole derivative is summarized below:

Fungal Strain                    Activity Level                    
Saccharomyces cerevisiaeRelatively High

Antiviral Properties and Mechanism of Action Studies

The exploration of 2,1-benzisothiazole derivatives has extended to the realm of virology, with studies investigating their potential to inhibit the replication of various viruses. While research in this area is ongoing, some derivatives have shown promise against specific viral targets.

Inhibition of Viral Replication (e.g., HIV, Adenovirus, Influenza, Herpes, Hepatitis B)

The antiviral landscape for 2,1-benzisothiazole derivatives is diverse. Hybrid methyl derivatives of benzo[d]isothiazole have been evaluated for their in-vitro activity against HIV-1, with one such derivative showing an EC50 value greater than 5 µM nih.gov. Research into other benzothiazole (B30560) analogues has also demonstrated anti-HIV potential nih.gov.

In the context of Herpes Simplex Virus 1 (HSV-1), certain pyrimido[2,1-b]benzothiazole derivatives have demonstrated potential antiviral effects, achieving a 50–61% reduction in viral plaques nih.gov.

Furthermore, a novel tricyclic structure incorporating a 7,8-dihydro-6H-imidazo[2,1-b] nih.govnih.govbenzothiazol-5-one core has been identified as a promising agent against the Influenza A virus nih.gov.

While the broader class of benzothiazoles has been investigated for activity against Hepatitis C virus (HCV), with some derivatives inhibiting the HCV RNA-dependent RNA polymerase, specific data on 5-Nitro-2,1-benzisothiazole against Hepatitis B virus (HBV) is not extensively detailed in the available literature nih.gov. There is currently a lack of specific data regarding the activity of this compound derivatives against Adenovirus.

Modulation of Host Cell Splicing Factors (e.g., SRSF10)

At present, there is no publicly available scientific literature detailing the modulation of host cell splicing factors, such as SRSF10, by this compound or its derivatives. This area remains an unexplored facet of the compound's biological activity.

Inhibition of Viral Proteases (e.g., DENV2 NS2B/NS3pro, WNV NS2B/NS3pro)

Current research has extensively focused on the 1,2-benzisothiazol-3(2H)-one scaffold as an inhibitor of Dengue virus (DENV) and West Nile virus (WNV) NS2B-NS3 proteases nih.govnih.govmdpi.com. These studies have identified several derivatives with noteworthy inhibitory activity against these viral proteases, which are essential for viral replication nih.govnih.govmdpi.com. However, there is a significant lack of information in the scientific literature regarding the inhibitory activity of this compound and its derivatives against DENV2 NS2B/NS3pro and WNV NS2B/NS3pro. The distinct structural differences between the 1,2- and 2,1-benzisothiazole isomers mean that the findings for one cannot be extrapolated to the other, highlighting a gap in the current understanding of the antiviral potential of 2,1-benzisothiazole derivatives against these specific viral proteases.

Antiproliferative and Potential Anticancer Research

Research into the anticancer potential of the benzisothiazole scaffold has identified several derivatives with significant antiproliferative activity. While studies focusing specifically on the this compound core are limited, research on related structures provides insight into the potential of this chemical class. The inclusion of a nitro group is often explored in medicinal chemistry to enhance cytotoxic effects. ddg-pharmfac.net

One area of investigation involves benzo[d]isothiazole hydrazones. ddg-pharmfac.net In a study of these compounds, a derivative, compound 2h , which features a -CO-NH-N=CH-2-hydroxyphenyl fragment, was identified as the most active against a panel of human tumor cell lines. ddg-pharmfac.net It demonstrated notable potency against both hematological and solid tumors, with IC₅₀ values ranging from 0.5 to 8.0 µM. ddg-pharmfac.net Furthermore, derivatives 2i and 2k showed selective cytotoxicity against leukemia cell lines while being non-cytotoxic to solid tumor and normal cells. ddg-pharmfac.net

In studies of the broader benzothiazole class, derivatives have shown potent antiproliferative effects in various cancer cell models. nih.govnih.gov For instance, a library of phenylacetamide derivatives with a benzothiazole nucleus was found to significantly reduce cell viability in paraganglioma and pancreatic cancer cell lines at low micromolar concentrations. nih.gov Another study on 2-amino, 5-nitrothiazole (B1205993) derivatives, a related class of sulfur-containing heterocycles, identified them as a promising basis for developing new drugs to treat metastatic breast cancer. cttjournal.com One such derivative, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione , exhibited a statistically significant cytotoxic effect on the MDA-MB-231 breast cancer cell line. cttjournal.com

These findings underscore the potential of the benzisothiazole and nitrothiazole scaffolds as platforms for the development of novel anticancer agents. The consistent antiproliferative activity observed in these related structures suggests that this compound derivatives are worthy of further investigation in oncological research.

Compound ClassSpecific DerivativeActivityCell LinesIC₅₀ / Effect
Benzo[d]isothiazole HydrazoneCompound 2hAntiproliferativeHematological and Solid Tumors0.5 - 8.0 µM
Benzo[d]isothiazole HydrazoneCompounds 2i & 2kSelective AntiproliferativeLeukemia Cell LinesActive, non-cytotoxic to solid tumor and normal cells
2-Amino, 5-Nitrothiazole Derivative(5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dioneCytotoxicMDA-MB-231 (Breast Cancer)Statistically significant at 100 µM/L

Modulation of Protein Aggregation Pathways

The misfolding and aggregation of specific proteins are central to the pathology of several neurodegenerative diseases. Research has explored the potential of this compound isomers and their derivatives to interfere with these processes, specifically focusing on alpha-synuclein (B15492655) and tau proteins.

The aggregation of alpha-synuclein (α-syn) is a hallmark of Parkinson's disease and other synucleinopathies. A study investigating small molecules to mitigate protein misfolding identified 5-nitro-1,2-benzothiazol-3-amine (5-NBA) , an isomer of the target compound, as a potent inhibitor of α-syn aggregation. nih.govnih.gov

Using various biophysical methods, researchers demonstrated that 5-NBA effectively reduces the formation of α-syn oligomers and fibrils. A photoreactive cross-linking assay (PICUP) identified 5-NBA as one of the most promising compounds for reducing oligomerization, showing activity at low micromolar concentrations. nih.gov Further testing using a Thioflavin T (ThT) fluorescence assay, which monitors fibril formation, confirmed its antifibrillary activity. nih.gov In cell-based assays using M17D neuroblastoma cells, 5-NBA was shown to abrogate the formation of fibrils, oligomers, and inclusions in a dose-dependent manner. nih.gov

The aggregation of the tau protein into neurofibrillary tangles is a primary pathological feature of Alzheimer's disease and other tauopathies. The same study that highlighted the effects of 5-nitro-1,2-benzothiazol-3-amine (5-NBA) on alpha-synuclein also investigated its impact on the tau isoform 2N4R. nih.govnih.gov

The findings indicated that 5-NBA is also effective in modulating tau aggregation. The photoinduced cross-linking (PICUP) assay revealed that 5-NBA reduced the formation of tau 2N4R oligomers. nih.gov This dual activity against both alpha-synuclein and tau aggregation suggests that derivatives of 5-nitro-benzisothiazole could serve as a valuable chemical scaffold for developing therapeutics targeting multiple proteinopathies. nih.govnih.gov

CompoundProtein TargetEffectAssay Method
5-Nitro-1,2-benzothiazol-3-amine (5-NBA)Alpha-Synuclein (α-syn)Inhibited oligomer, fibril, and inclusion formationPICUP, ThT Fluorescence, Cell-based Assays
5-Nitro-1,2-benzothiazol-3-amine (5-NBA)Tau Isoform 2N4RReduced oligomer formationPICUP Assay

Investigation of Genotoxic Properties of Substituted Derivatives

The genotoxicity of a series of bz-nitro-, 3-ethylacetate-, 3-amino-, and 3-substituted amino 2,1-benzisothiazoles has been evaluated to understand their potential to cause genetic damage. ddg-pharmfac.net These studies are crucial for the early-stage assessment of drug candidates.

Using the Bacillus subtilis rec-assay, several bz-nitro-2,1-benzisothiazole derivatives showed DNA-damaging activity. ddg-pharmfac.net The Salmonella-microsome assay (Ames test) confirmed the genotoxicity of these compounds and further revealed the mutagenicity of a wider range of derivatives within the series. ddg-pharmfac.net

Structure-activity relationship (SAR) analysis from this research provided key insights:

All tested compounds that contained an aromatic nitro group were found to possess genotoxic properties. ddg-pharmfac.net

Compounds with an unsubstituted amino group also exhibited genotoxicity. ddg-pharmfac.net

While most 3-acylamino-, 3-acylalkylamino-, and 3-azomethynderivatives showed mutagenic activity, none of the 3-alkylamino-2,1-benzisothiazoles were active in this regard. ddg-pharmfac.net

Notably, none of the 1,2-isomers of benzisothiazole that were studied showed genotoxic properties, suggesting that the arrangement of the heteroatoms in the ring system is a critical determinant of this activity. ddg-pharmfac.net

These findings indicate that the presence and position of the nitro group on the benzisothiazole ring are significant factors in the genotoxic potential of these derivatives.

Other Biological Activities and Pharmacological Targets

Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health challenge. Research into novel treatments has explored various nitro-heterocyclic compounds due to their known anti-parasitic properties. While direct studies on this compound are not prominent in the available literature, extensive research on the closely related 5-nitro-2-aminothiazole scaffold provides strong evidence of its potential against T. cruzi. nih.govnih.gov

A series of 5-nitro-2-aminothiazole-based amides were synthesized and evaluated for their antitrypanosomatid activity. nih.gov The majority of these compounds were found to be active or moderately active against the amastigote form of Trypanosoma cruzi in infected L6 cells. nih.govnih.gov

Key findings from these studies include:

Three of the tested compounds were more potent as antichagasic agents than the reference drug benznidazole. nih.govnih.gov

A correlation was observed between the lipophilicity (clogP value) of the compounds and their IC₅₀ values against T. cruzi within structurally related subgroups. nih.govnih.gov

Interestingly, the most potent compounds were not activated by the type I nitroreductase (NTR), an enzyme typically responsible for the activation of many nitro-aromatic drugs. This suggests an alternative mechanism of action for these specific derivatives. nih.gov

These results highlight the promise of the 5-nitrothiazole core structure in the development of new agents to combat Chagas disease and suggest that this compound could be a valuable, yet unexplored, scaffold for this purpose. nih.gov

Compound ClassActivityTargetKey Finding
5-Nitro-2-aminothiazole-based amidesAnti-Trypanosoma cruziAmastigotes in L6 cellsSeveral derivatives more potent than benznidazole. nih.govnih.gov
5-Nitro-2-aminothiazole-based amidesStructure-Activity RelationshipT. cruziCorrelation between lipophilicity and IC₅₀ values observed. nih.govnih.gov

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous solid cancers and plays a critical role in cell adhesion, migration, proliferation, and survival. nih.gov Its involvement in tumor development and metastasis has made it a significant target for the development of novel anticancer agents. nih.gov Research into FAK inhibitors has explored a variety of heterocyclic scaffolds, such as pyrimidines, triazoles, and oxadiazoles, which have shown potent activity in blocking the FAK signaling pathway. nih.gov

While a broad range of compounds have been investigated as FAK inhibitors, the available scientific literature does not extensively feature derivatives of this compound specifically for this biological target. The research focus for FAK inhibition has largely been on other nitrogen- and sulfur-containing heterocyclic systems. For instance, derivatives of 1,2,4-triazole (B32235) have been identified as potent FAK inhibitors, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov Similarly, various pyrimidine-based analogs have been developed and shown to effectively block FAK activity. nih.gov Although benzothiazoles are a related class of heterocycles known for a wide array of biological activities, their specific application as FAK inhibitors, particularly the 5-nitro substituted 2,1-benzisothiazole isomer, is not prominently documented in preclinical studies to date.

Activity against Multi-Drug Resistant (MDR) and Extensively Drug Resistant (XDR) Tuberculosis

The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the discovery of novel antitubercular agents. nih.gov Nitro-containing heterocyclic compounds have emerged as a promising class of therapeutics, with several agents demonstrating potent activity against both drug-susceptible and resistant Mtb strains. nih.gov The mechanism of action for many of these compounds relies on the bioreductive activation of the nitro group by mycobacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn), leading to the formation of reactive nitrogen species that are toxic to the bacterium. nih.gov

Recently approved drugs like delamanid (B1670213) and pretomanid, which are nitroimidazole derivatives, validate this approach for treating MDR-TB. nih.gov Research has extended to other nitroaromatic scaffolds, including 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles, which have shown excellent activity against MDR/XDR Mtb strains. nih.gov

Within the benzothiazole class, derivatives containing a nitro group have been investigated for their antibacterial properties. rjptonline.orgmdpi.com While much of the research has focused on the 1,3-benzothiazole isomer, the core principle of the nitro group's contribution to antimicrobial activity is relevant. For instance, nitazoxanide, a 5-nitrothiazole derivative, has demonstrated activity against Mycobacterium tuberculosis. nih.gov Studies on 2,1-benzisothiazole derivatives have shown that modifications to the core structure, including the presence of a nitro group, can confer antimicrobial properties, although their activity against Mtb, specifically MDR and XDR strains, is an area requiring more targeted investigation. nih.gov The general potency of nitro-aromatic compounds against resistant tuberculosis strains suggests that this compound derivatives could be a valuable scaffold for further exploration in this therapeutic area. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Influence of Nitro Group and Other Substituents on Bioactivity

The biological activity of 2,1-benzisothiazole derivatives is significantly modulated by the nature and position of substituents on the bicyclic ring system. The nitro group (NO₂), in particular, plays a pivotal role due to its strong electron-withdrawing properties, which can influence the molecule's electronic distribution, polarity, and potential for bioreduction. mdpi.comnih.gov

A systematic study of various substituted 2,1-benzisothiazoles revealed distinct structure-activity relationships concerning their antimicrobial and genotoxic properties. nih.gov The presence of an aromatic nitro group was directly linked to genotoxic activity. nih.gov This effect is common among nitroaromatic compounds, where enzymatic reduction of the nitro group can lead to reactive intermediates that interact with cellular macromolecules like DNA. mdpi.com

Beyond the nitro group, substituents at the 3-position of the 2,1-benzisothiazole ring have a profound impact on bioactivity. An unsubstituted amino group at this position was also found to confer genotoxic properties. nih.gov However, modification of this amino group alters the activity profile. For instance, while most 3-acylamino-, 3-acylalkylamino-, and 3-azomethine derivatives displayed mutagenic activity, none of the 3-alkylamino-2,1-benzisothiazoles were active in this regard. nih.gov This highlights the specific structural requirements for genotoxicity. In terms of antimicrobial effects, most of the tested 2,1-benzisothiazole derivatives showed low activity against bacteria and fungi, indicating that the core scaffold may require specific functionalization to achieve potent antimicrobial efficacy. nih.gov

The position of the nitro group is also a critical determinant of activity. In studies on related nitro-heterocyclic compounds, the precise location of the NO₂ group on the aromatic ring can dramatically alter the biological effect, as seen in dinitrobenzyl derivatives where 3,5-dinitro substitution leads to substantially higher antitubercular activity compared to 2,4-dinitro isomers. nih.gov This underscores the importance of the substituent's position in defining the molecule's interaction with its biological target.

Substituent Group at Position-5Substituent Group at Position-3Observed Biological Activity TrendReference
Nitro (NO₂)VariousAssociated with genotoxic properties. nih.gov
-Unsubstituted Amino (NH₂)Associated with genotoxic properties. nih.gov
-Acylamino, Acylalkylamino, AzomethineGenerally showed mutagenic activity. nih.gov
-AlkylaminoDid not show mutagenic activity. nih.gov

Conformational Requirements for Biological Activity

The three-dimensional structure and conformational flexibility of a molecule are critical for its interaction with biological targets such as enzymes and receptors. For benzisothiazole derivatives, the relative orientation of substituent groups and the planarity of the ring system can dictate binding affinity and subsequent biological response.

Applications in Materials Science and Industrial Chemistry

Development of High-Performance Azo Disperse Dyes

A derivative of 5-nitro-2,1-benzisothiazole, 3-amino-5-nitro-2,1-benzisothiazole, serves as a crucial diazo component for synthesizing heterocyclic monoazo disperse dyes. nih.govrsc.org These dyes are renowned for producing darker and brighter colors on polyester (B1180765) fibers compared to other heterocyclic dyes, making them excellent substitutes for anthraquinone-based blue dyes. nih.govrsc.org

The synthesis of these high-performance azo disperse dyes involves a two-step process: diazotization followed by a coupling reaction. rsc.org

Diazotization : The process begins with the diazotization of 3-amino-5-nitro-2,1-benzisothiazole. This is typically achieved by dissolving the compound in concentrated sulfuric acid, cooling the mixture to 0–5 °C, and then adding nitrosyl sulfuric acid. nih.govacs.org The reaction is monitored until the diazonium salt is formed. nih.govacs.org

Coupling Reaction : The resulting diazonium salt is then coupled with various N-substituted aniline (B41778) compounds, which act as coupling components. nih.govrsc.org Researchers have used a variety of coupling components bearing different functional groups, such as ester, cyano, ethyl, and benzyl (B1604629) groups, to synthesize a range of dyes with specific properties. rsc.orgnih.gov The coupling reaction is also carried out at a low temperature (below 5 °C) to ensure stability. isca.me The final dye product is then filtered, washed, and dried. rsc.orgrsc.org

This synthetic route has been successfully used to create a series of azo disperse dyes with good yields. nih.gov

The synthesized benzisothiazole-based azo dyes are particularly effective for dyeing polyester (polyethylene terephthalate, PET) fabrics. bohrium.com They are typically applied using a high-temperature and high-pressure dyeing method. nih.govrsc.org The dyed polyester fabrics exhibit deep, bright, and intense blue hues. nih.govrsc.org

The excellent dyeing performance is attributed to the molecular structure of the dyes. The planar structure of the benzisothiazole and phenyl rings connected by the azo bond allows for strong dye-fiber interactions, leading to good color yield (K/S values) on the fabric. rsc.org Studies have shown that these dyes have excellent dyeing properties on PET fabric under conventional acidic conditions. bohrium.com

A critical measure of a dye's performance is its fastness, which refers to the resistance of the color to various environmental factors. Dyes derived from 3-amino-5-nitro-2,1-benzisothiazole exhibit excellent fastness properties on polyester fabrics. nih.govrsc.org

Washing Fastness : This measures the resistance of the dye to washing.

Sublimation Fastness : This is the resistance of the dye to heat, an important property for processes like ironing.

Rubbing Fastness : Also known as crocking, this assesses the transfer of color from the fabric surface to another surface by rubbing. rsc.org

Light Fastness : This refers to the dye's resistance to fading when exposed to light.

Research has consistently shown that these dyes demonstrate high ratings in washing, sublimation, rubbing, and light fastness, making them suitable for high-performance applications. nih.govrsc.orgrsc.org

Fastness Properties of Benzisothiazole Azo Dyes on Polyester
Fastness TestTypical Performance RatingSignificance
WashingExcellentEnsures color retention after laundering.
SublimationExcellentPrevents color change or transfer during heat treatments like ironing.
Rubbing (Dry & Wet)ExcellentMinimizes color transfer to other fabrics through physical contact.
LightExcellentResists fading upon exposure to sunlight or artificial light.

Modern textile processing often combines pretreatment (which is alkaline) and dyeing into a single step to save water, energy, and time. bohrium.com This "one-bath" process requires disperse dyes with excellent stability under alkaline conditions. bohrium.comresearchgate.net

Many traditional disperse dyes are not stable in alkaline environments. bohrium.com However, researchers have successfully synthesized benzisothiazole-based azo dyes with high resistance to alkali and peroxide. nih.govacs.orgresearchgate.net The stability is highly dependent on the substituent groups on the coupling component. nih.gov

Unstable Groups : Dyes containing cyano and hydroxyl groups have shown poor resistance to alkali and peroxide, as they are prone to hydrolysis. nih.govacs.orgbohrium.com

Stable Groups : When the cyano and hydroxyl groups are replaced with more stable groups like ethyl, benzyl, and p-methylbenzyl, the resulting dyes exhibit extremely high resistance to alkali and peroxide. nih.govresearchgate.net

This high alkali stability allows for the dyeing of polyester fabrics in alkaline solutions, making these dyes suitable for cleaner, more efficient one-bath production processes. nih.govacs.org

Role as a Chemical Intermediate in Complex Organic Synthesis

Beyond its direct use in dye synthesis, 3-amino-5-nitro-2,1-benzisothiazole is a valuable chemical intermediate in the broader field of organic synthesis. lookchem.com It is classified as an intermediate for dyes and pigments. chemdad.comchemicalbook.com Its primary function is to act as a diazo component, which can then be reacted with various coupling agents to produce a wide array of azo compounds. This versatility makes it a key building block for creating complex organic molecules with desired properties, particularly in the development of new colorants.

Specific Applications of Derivatives in Industrial Processes

The primary industrial application for derivatives of this compound is in the textile industry. The high alkali and peroxide resistance of specific azo disperse dyes derived from it enables innovative and more sustainable industrial dyeing processes. nih.govacs.org

For instance, these specialized dyes allow for the combination of the alkaline reduction treatment of polyester fabric and the dyeing process into a single bath. acs.org Similarly, for polyester/cotton blends, the hydrogen peroxide bleaching of the cotton component can be performed in the same bath as the dyeing of the polyester component. nih.govacs.org This one-bath approach leads to significant savings in electric power, steam, water, and labor, contributing to cleaner and more economical textile production. nih.govresearchgate.net

Use of 3-Amino-5-nitro-2,1-benzisothiazole in Wastewater Treatment

3-Amino-5-nitro-2,1-benzisothiazole, in the form of a diazonium salt, has been identified for its utility in wastewater treatment processes. nih.gov This application leverages a chemical process sometimes referred to as the "3ABA reaction," which involves the reaction of the diazonium salt with hydrogen peroxide. nih.gov This reaction yields an unstable amine and a stable glycol ether. nih.gov

While the chemical principles of this application are outlined, detailed research findings and comprehensive data on the efficiency of this method for various types of industrial wastewater are not extensively documented in publicly available literature. Further research would be beneficial to quantify its effectiveness, determine optimal operational parameters, and identify the full range of organic pollutants that can be effectively treated using this method.

Involvement in Polyethylene Terephthalate (PET) Plastics Manufacturing

A significant and well-documented application of 3-Amino-5-nitro-2,1-benzisothiazole is in the manufacturing of Polyethylene Terephthalate (PET) plastics, specifically as a crucial intermediate in the synthesis of high-performance disperse dyes. nih.govnih.govrsc.org These dyes are essential for imparting vibrant and durable colors to PET materials, which are widely used in textiles, packaging, and other consumer goods.

Disperse dyes derived from 3-Amino-5-nitro-2,1-benzisothiazole are particularly valued for their ability to produce deep and bright hues, especially in the blue spectrum. nih.gov They are considered effective substitutes for anthraquinone-based disperse dyes. nih.gov The synthesis of these dyes typically involves the diazotization of 3-Amino-5-nitro-2,1-benzisothiazole, followed by a coupling reaction with various N-substituted aniline compounds. nih.gov This process allows for the creation of a diverse range of azo disperse dyes with tailored properties. researchgate.netacs.org

Research has demonstrated that these benzisothiazole-azo disperse dyes exhibit excellent fastness properties when applied to polyester fabrics. nih.govrsc.org This includes high resistance to fading from washing (wash fastness), exposure to light (light fastness), and heat (sublimation fastness). nih.gov The robustness of these dyes ensures the longevity of the color in the final PET product, a critical factor for both aesthetic appeal and product quality.

Recent studies have focused on synthesizing novel disperse dyes from 3-Amino-5-nitro-2,1-benzisothiazole with enhanced characteristics, such as high resistance to alkaline conditions and peroxide bleaching. researchgate.netacs.org This allows for more efficient and environmentally friendly dyeing processes, as it enables the combination of dyeing with other treatments like alkaline reduction or peroxide bleaching in a single bath, saving water, energy, and time. researchgate.netacs.org

The performance of several disperse dyes synthesized from 3-Amino-5-nitro-2,1-benzisothiazole when applied to polyester fabrics is summarized in the table below. The data highlights their excellent fastness properties, making them highly suitable for demanding applications in the textile industry.

Dye DesignationColor on PolyesterWash Fastness (Staining)Light FastnessSublimation Fastness (Staining)
Dye 1 Blue565
Dye 2 Dark Blue565
Dye 3 Blue56-75
Dye 4 Blue565

Fastness ratings are typically on a scale of 1 to 5 for wash and sublimation fastness (with 5 being the best) and 1 to 8 for light fastness (with 8 being the best).

Future Research Directions and Translational Perspectives for 5 Nitro 2,1 Benzisothiazole

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is paramount for the broader application of 5-Nitro-2,1-benzisothiazole. Future research should focus on moving beyond traditional multi-step processes, which can be inefficient and generate significant waste.

Key areas for exploration include:

Green Chemistry Approaches: A patented method for preparing 3-amino-5-nitro-2,1-benzisothiazole highlights advantages such as a simplified process and reduced waste, setting a benchmark for future sustainable innovations. google.comgoogle.com Further research could optimize this process by using greener solvents, reducing energy consumption, and utilizing recyclable catalysts.

Electrochemical and Photochemical Synthesis: Electrochemical and photochemical methods are emerging as powerful, sustainable tools in organic synthesis. nih.gov These techniques can offer mild reaction conditions, high selectivity, and avoid the need for stoichiometric chemical oxidants. nih.govresearchgate.net For instance, electrochemical methods have been successfully developed for the synthesis of related benzisothiazole structures through intramolecular N–S bond formation, generating only hydrogen gas as a byproduct. researchgate.netrsc.org Similarly, visible-light-mediated photochemical reactions, which have been used to create benzothiazoles, could be adapted for this compound synthesis, potentially offering novel, catalyst-free pathways. chemrxiv.org

Flow Chemistry: Transitioning synthetic processes to continuous flow reactors can enhance safety, improve reproducibility, and allow for easier scale-up. Future work could adapt existing batch syntheses of benzisothiazoles into streamlined flow processes.

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. While mechanisms for the formation of related benzisothiazolones have been proposed, involving intermediates from reactions with reagents like Selectfluor or through catalytic cycles, detailed studies on the 5-nitro substituted variant are less common. nih.gov

Future mechanistic investigations should employ a combination of:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition states, and rationalize observed regioselectivity and reactivity.

In-situ Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry can be used to identify transient intermediates and build a more complete picture of the reaction progress.

Kinetics Studies: Detailed kinetic analysis can help elucidate the rate-determining steps and the influence of various catalysts and reaction conditions.

A deeper mechanistic insight will enable chemists to fine-tune reactions for higher yields, better purity, and greater efficiency. nih.gov

Identification of Undiscovered Pharmacological Targets and Therapeutic Areas

The benzisothiazole scaffold is present in various biologically active molecules, suggesting significant, yet largely untapped, therapeutic potential for this compound derivatives.

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Potential Target/Mechanism Key Research Findings Future Directions
Neurodegenerative Diseases Inhibition of α-synuclein and tau protein aggregation A structurally related isomer, 5-nitro-1,2-benzothiazol-3-amine (5-NBA), is a potent inhibitor of oligomer and fibril formation of α-synuclein and tau. nih.govnih.gov Synthesize and screen a library of this compound derivatives to establish structure-activity relationships (SAR) for neuroprotective effects. nih.gov
Oncology & Metabolic Disorders Inhibition of Phosphomannose Isomerase (PMI) Other benzoisothiazolone derivatives are potent and selective inhibitors of PMI, an enzyme implicated in Congenital Disorders of Glycosylation and with potential roles in cancer and blood glucose regulation. nih.govnih.govacs.org Investigate this compound derivatives for PMI inhibition and explore their efficacy in relevant cellular and animal models.

| Infectious Diseases | Antimicrobial activity | Studies on various 2,1-benzisothiazole derivatives have shown modest to high activity against certain bacteria and fungi, including Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govrjptonline.org | Optimize the scaffold to enhance antimicrobial potency and broaden the spectrum of activity, while evaluating selectivity and potential for resistance development. rjptonline.org |

It is also critical to investigate the genotoxic properties of these compounds, as some studies have indicated that the presence of an aromatic nitro group on the benzisothiazole ring can be associated with mutagenicity. nih.gov Future drug development efforts must prioritize designing derivatives that maximize therapeutic efficacy while minimizing such off-target effects.

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and photophysical properties of the this compound core make it an attractive candidate for incorporation into advanced materials. The precursor, 3-amino-5-nitro-2,1-benzisothiazole, is a known intermediate in the synthesis of disperse dyes. google.comgoogle.com

Future research in this area could focus on:

Novel Chromophores and Dyes: Building on its use in azo dyes, derivatives of this compound could be designed as high-performance pigments, functional dyes for smart textiles, or sensors that change color in response to specific analytes or environmental stimuli. acs.orgresearchgate.netnih.govacs.org

Organic Electronics: The electron-withdrawing nature of the nitro group combined with the aromatic heterocyclic system suggests potential applications in organic electronics. Research could explore its use as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (FETs).

Nanomaterials: Incorporating the this compound moiety into polymers or onto the surface of nanoparticles could create novel nanomaterials. These materials could be explored for applications in drug delivery, bio-imaging, or as catalysts.

Application in Agricultural Chemicals Research

The benzothiazole (B30560) scaffold is a well-established pharmacophore in the agrochemical industry. The introduction of a nitro group has been shown to enhance the biological activity of certain heterocyclic compounds, opening promising avenues for this compound in agriculture.

Table 2: Potential Agrochemical Applications

Application Area Rationale and Supporting Evidence Future Research Focus
Herbicides The introduction of a nitro group can improve the herbicidal activity of related heterocyclic compounds. Design and synthesis of derivatives to screen for pre- and post-emergent herbicidal activity against a panel of common weeds.
Insecticides Nitrobenzothiazole derivatives have demonstrated significant toxicity and antifeedant activity against key agricultural pests like Spodoptera littoralis (cotton leafworm). researchgate.net Evaluation of the insecticidal spectrum against other pests, understanding the mode of action, and optimizing for field efficacy and environmental safety. researchgate.net

| Fungicides | The broader class of benzothiazoles exhibits fungicidal properties against various plant pathogens. | Screening for activity against economically important fungal diseases affecting major crops and developing structure-activity relationships to improve potency. |

Future agrochemical research must balance the pursuit of efficacy with a rigorous assessment of environmental fate, soil mobility, and non-target toxicity to ensure the development of sustainable crop protection solutions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.